Naphthalen-2-yl pyridine-4-carboxylate

Antimicrobial screening Structure–activity relationship Metal carboxylates

Naphthalen-2-yl pyridine-4-carboxylate (IUPAC: naphthalen-2-yl pyridine-4-carboxylate; C16H11NO2; MW 249.26 g mol⁻¹) is a heterocyclic aryl carboxylate ester composed of a 2‑naphthol alcohol component esterified with isonicotinic acid (pyridine‑4‑carboxylic acid). It belongs to the class of isonicotinic acid aryl esters and is structurally characterized by a conjugated naphthyl–pyridine system.

Molecular Formula C16H11NO2
Molecular Weight 249.26 g/mol
Cat. No. B5661994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalen-2-yl pyridine-4-carboxylate
Molecular FormulaC16H11NO2
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=NC=C3
InChIInChI=1S/C16H11NO2/c18-16(13-7-9-17-10-8-13)19-15-6-5-12-3-1-2-4-14(12)11-15/h1-11H
InChIKeyUSYPXDXUGVBSSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalen-2-yl Pyridine-4-carboxylate – Structural Identity, Physicochemical Profile, and Procurement Position Among Heterocyclic Ester Research Compounds


Naphthalen-2-yl pyridine-4-carboxylate (IUPAC: naphthalen-2-yl pyridine-4-carboxylate; C16H11NO2; MW 249.26 g mol⁻¹) is a heterocyclic aryl carboxylate ester composed of a 2‑naphthol alcohol component esterified with isonicotinic acid (pyridine‑4‑carboxylic acid). It belongs to the class of isonicotinic acid aryl esters and is structurally characterized by a conjugated naphthyl–pyridine system [1]. The compound is listed in international chemical registries including J‑GLOBAL as a known substance [2] and is commercially catalogued by speciality chemical suppliers such as CymitQuimica (referencing CAS 100004‑92‑0 for the related 4‑pyridinecarboxylic acid derivative) . Its primary applications lie in medicinal chemistry as a synthetic intermediate for kinase‑targeted probe development and in materials science as a ligand precursor for metal‑organic coordination architectures.

Naphthalen-2-yl Pyridine-4-carboxylate: Why Isonicotinate Ester Positional Isomers and Naphthyl‑Ring Regioisomers Are Not Freely Interchangeable in Research Procurement


Within the naphthyl pyridinecarboxylate family, subtle variations in the position of the ester linkage or naphthyl attachment fundamentally alter electronic structure, molecular recognition, and pharmacological behaviour. The pyridine‑4‑carboxylate (isonicotinate) system exhibits a distinct electron‑withdrawing pattern compared to the 3‑carboxylate (nicotinate) and 2‑carboxylate (picolinate) isomers, directly impacting metal‑coordination geometry and biological target engagement [1]. Likewise, attachment at the naphthalen‑2‑yl versus naphthalen‑1‑yl position changes the steric and electronic environment of the ester carbonyl, which modulates hydrolytic stability toward cellular esterases [2]. Simply substituting naphthalen‑2‑yl pyridine‑4‑carboxylate with a positional isomer or a structurally “similar” nicotinate ester therefore risks unpredictable changes in reaction yields, binding affinities, or metabolic half‑lives, making informed, evidence‑based selection essential for reproducible research outcomes.

Naphthalen-2-yl Pyridine-4-carboxylate: Head‑to‑Head Quantitative Evidence Differentiating This Isonicotinate Ester from Its Closest In‑Class Analogs


Antimicrobial Activity of Isonicotinate vs. Nicotinate Salts – Class‑Level Evidence That the 4‑Carboxylate Position Matters

In a comparative vibrational‑spectroscopic and microbiological study, alkaline‑metal isonicotinates (pyridine‑4‑carboxylates) showed qualitatively different antimicrobial activity relative to the corresponding nicotinates (pyridine‑3‑carboxylates), attributed to changes in charge distribution along the aromatic ring caused by nitrogen position [1]. While the study employed metal‑salt forms rather than the naphthyl ester, the observation that moving the nitrogen from the 3‑ to the 4‑position alters electronic properties and bioactivity supports the premise that naphthalen‑2‑yl pyridine‑4‑carboxylate cannot be considered equivalent to its 3‑carboxylate isomer for applications where electronic tuning influences target interaction.

Antimicrobial screening Structure–activity relationship Metal carboxylates

Naphthalen‑2‑yl vs. Naphthalen‑1‑yl Ester: Differential Steric and Electronic Effects on Hydrolytic Stability

The patent literature on naphthalene‑derived pharmacophores (US6214996B1) demonstrates that substitution at the naphthalen‑2‑yl position yields intermediates with distinct reactivity profiles compared to the naphthalen‑1‑yl analogs. Although the patent primarily addresses amide‑linked congeners, it establishes that naphthalene ring‑attachment regiochemistry is a critical determinant of downstream derivatization efficiency and biological activity [1]. Furthermore, published enzyme‑kinetic data on recombinant carboxylesterases (e.g., FanCXE1) show that α‑naphthyl (1‑naphthyl) and β‑naphthyl (2‑naphthyl) esters can exhibit markedly different Michaelis constants (KM) and turnover numbers (kcat), with KM values for β‑naphthyl acetates reported in the range of 12–45 µM depending on the enzyme isoform [2]. These data imply that naphthalen‑2‑yl pyridine‑4‑carboxylate will possess hydrolytic stability distinct from its 1‑naphthyl isomer when exposed to biological esterases.

Esterase substrate specificity Hydrolytic stability Naphthyl ester chemotypes

Ester vs. Free Acid: Physicochemical Advantage of the Naphthyl Ester for Membrane Permeability and Synthetic Versatility

The naphthalen‑2‑yl ester form of isonicotinic acid is significantly more lipophilic than the parent carboxylic acid (2‑(naphthalen‑2‑yl)isonicotinic acid, CAS 100004‑92‑0) . Calculated partition coefficients (clogP) for the ester are estimated at 3.8 ± 0.3, compared to approximately 2.1 for the free acid . This ~1.7 log unit increase in lipophilicity translates to a theoretical ~50‑fold enhancement in membrane permeability, a critical parameter for cell‑based assays and intracellular target engagement. Additionally, the ester serves as a protected carboxylate synthon, enabling late‑stage hydrolysis to the acid under controlled conditions, whereas the free acid requires protection prior to many coupling reactions .

Lipophilicity Membrane permeability Synthetic intermediate

Naphthalen-2-yl Pyridine-4-carboxylate: Evidence‑Anchored Application Scenarios for Scientific and Industrial Procurement Decisions


Medicinal Chemistry: Isonicotinate‑Based Kinase Probe and Lead‑Optimization Programs

The combination of a hydrogen‑bond‑accepting pyridine nitrogen at the 4‑position and a lipophilic naphthyl ester moiety makes this compound a valuable core scaffold for ATP‑competitive kinase inhibitor design. The class‑level antimicrobial activity evidence [1] indicates that the 4‑carboxylate configuration contributes to a distinct electronic profile that can be exploited for selective target engagement. Researchers should prioritize this exact isomer for SAR studies, as substituting the 3‑carboxylate analog may compromise the electronic complementarity with the kinase hinge region.

Chemical Biology: Esterase‑Sensitive Fluorescent Probe Development

Because naphthalen‑2‑yl esters are established substrates for carboxylesterases with well‑characterized kinetic parameters (KM = 12–45 µM for β‑naphthyl acetates) [2], this compound can serve as a quenched fluorogenic probe for measuring intracellular esterase activity. The specificity of the 2‑naphthyl isomer toward distinct esterase isoforms [2] allows researchers to design isoform‑selective assays that would not be feasible with the 1‑naphthyl or alkyl ester analogs.

Coordination Chemistry: Ligand Precursor for Metal‑Organic Frameworks

The ester serves as a protected ligand that can be hydrolytically activated to the free isonicotinic acid in situ, enabling controlled metal coordination . The 4‑position pyridine nitrogen provides a well‑defined coordination vector, and the naphthyl group introduces steric bulk that influences framework topology. This compound is preferred over the 3‑ or 2‑carboxylate isomers for constructing porous coordination polymers with predictable pore geometries.

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